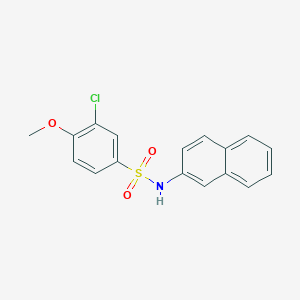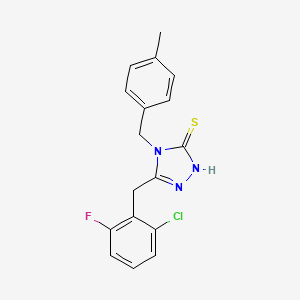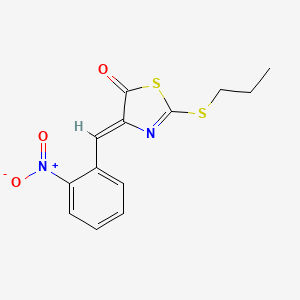
2-(4-bromo-2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
Overview
Description
The compound appears to be a specialized organic molecule, potentially used in various chemical or pharmacological applications. Its specific structure suggests possible interactions and reactivities unique to its configuration.
Synthesis Analysis
While I couldn't find a direct synthesis of "2-(4-bromo-2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide," related compounds have been synthesized using various methods. For instance, Kulai and Mallet-Ladeira (2016) synthesized a related compound by employing NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016). Such techniques are likely relevant in the synthesis of our target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to our target compound has been determined using methods like X-ray diffraction. For example, the crystal structure of a related compound was identified as belonging to the monoclinic system, with specific space group and lattice parameters (Kulai & Mallet-Ladeira, 2016). This suggests a complex, well-defined molecular geometry for similar compounds.
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds often involve interactions with other chemicals. Baranovskyi et al. (2018) discussed the synthesis of arylsubstituted halogen(thiocyanato)amides and their subsequent reactions (Baranovskyi et al., 2018). Such studies provide insights into the reactivity of our compound.
Physical Properties Analysis
The physical properties, such as crystal growth and characterization, of related compounds have been studied. Prabhu et al. (2001) synthesized and characterized N-(2-Chlorophenyl)-(1-Propanamide), a compound with similar functional groups (Prabhu et al., 2001). The methods and findings from such research are relevant for understanding the physical properties of our target compound.
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with other compounds, are crucial for understanding our target molecule. Studies like those conducted by Manolov et al. (2022), who synthesized and characterized N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, are relevant here (Manolov et al., 2022). These studies often use spectroscopic techniques to analyze the compound's behavior.
Scientific Research Applications
Synthesis and Chemical Properties
2-(4-bromo-2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide serves as a precursor in organic synthesis, contributing to the development of novel compounds with potential pharmacological activities. Its halogenated structure is crucial for aryl substitution reactions, which are fundamental in creating diverse organic compounds. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments demonstrates the utility of such halogenated compounds in creating substances with antimicrobial properties (Baranovskyi et al., 2018). Additionally, its application in the formation of benzo[b]furans through photochemical routes highlights its role in efficient and environmentally-friendly synthetic processes (Protti, Fagnoni, & Albini, 2012).
Environmental Impact and Remediation
The presence of halogenated compounds, including bromo and chloro derivatives similar to 2-(4-bromo-2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide, in the environment raises concerns due to their potential toxicity and persistence. Research into the behavior of such compounds during processes like pyrolysis provides insights into their environmental fate and the formation of potentially toxic byproducts (Thoma, Hauschulz, & Hutzinger, 1987). Moreover, studies on surfactant-modified montmorillonite for the adsorption of chlorophenols offer promising solutions for the remediation of water contaminated with halogenated compounds, highlighting the importance of understanding and mitigating the environmental impact of such substances (Nourmoradi et al., 2016).
Biological Activities and Pharmacokinetics
Halogenated compounds, including those with bromo and chloro substituents, are explored for their biological activities, which can range from antimicrobial to anti-inflammatory effects. The study of such compounds' pharmacokinetics in various models, such as broiler chickens, is crucial for understanding their potential as therapeutic agents. For instance, the pharmacokinetics of tepoxalin, a compound with a chlorophenyl group, in broiler chickens has been studied to evaluate its use as an anti-inflammatory drug (De Boever et al., 2009).
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-5-4-10(15)7-12(13)16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVDWXDBCQMOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)
![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)
![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)




